JWH-250 5-Hydroxypentyl JWH-250 5-Hydroxypentyl JWH-250 5-Hydroxypentyl is a urinary metabolite of JWH-250 which acts as cannabinoid receptor 2 agonist.
Cannabimimetic indoles, including certain “JWH” compounds, have been identified in herbal blends. Hydroxylated and glucuronidated metabolites of two closely-related compounds, JWH 015 and JWH 018, have been identified from in vitro liver microsomal metabolism and from urine, respectively. JWH 250 is a cannabimimetic indole that is structurally- and functionally-related to JWH 015 and JWH 018. JWH 250 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 250 that would be detectable both in serum and in urine.
Brand Name: Vulcanchem
CAS No.: 1427325-83-4
VCID: VC0130431
InChI: InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3
SMILES: COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol

JWH-250 5-Hydroxypentyl

CAS No.: 1427325-83-4

Cat. No.: VC0130431

Molecular Formula: C22H25NO3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

JWH-250 5-Hydroxypentyl - 1427325-83-4

Specification

Description JWH-250 5-Hydroxypentyl is a urinary metabolite of JWH-250 which acts as cannabinoid receptor 2 agonist.
Cannabimimetic indoles, including certain “JWH” compounds, have been identified in herbal blends. Hydroxylated and glucuronidated metabolites of two closely-related compounds, JWH 015 and JWH 018, have been identified from in vitro liver microsomal metabolism and from urine, respectively. JWH 250 is a cannabimimetic indole that is structurally- and functionally-related to JWH 015 and JWH 018. JWH 250 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 250 that would be detectable both in serum and in urine.
CAS No. 1427325-83-4
Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
IUPAC Name 1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Standard InChI InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3
Standard InChI Key BEAGHVHOGRTTHK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Canonical SMILES COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Appearance Assay:≥98%A crystalline solid

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